

2-Methoxy-4-methylaniline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-methylaniline**: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2-Methoxy-4-methylaniline** (CAS No. 39538-68-6), a key chemical intermediate in various synthetic applications. The document elucidates the theoretical principles governing these phase transitions and their correlation with the compound's molecular structure. Detailed, field-proven experimental protocols for the accurate determination of melting and boiling points are presented, emphasizing self-validating systems for trustworthy results. This guide also addresses the potential for isomeric confusion with 4-Methoxy-2-methylaniline (CAS No. 102-50-1) and includes essential safety and handling information to ensure procedural integrity and laboratory safety. The content is grounded in authoritative sources, providing a reliable reference for researchers and professionals in drug development and chemical synthesis.

Introduction: Understanding 2-Methoxy-4-methylaniline

2-Methoxy-4-methylaniline, an aromatic amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its chemical structure,

featuring methoxy, methyl, and amino functional groups on a benzene ring, imparts specific physicochemical properties that are crucial for its reactivity and application.

A critical point of clarification for researchers is the distinction between **2-Methoxy-4-methylaniline** and its isomer, 4-Methoxy-2-methylaniline. These compounds, while sharing the same molecular formula (C₈H₁₁NO), exhibit different physical properties due to the varied substitution patterns on the aromatic ring. This guide will focus on **2-Methoxy-4-methylaniline** while providing comparative data for its isomer to prevent experimental discrepancies.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of a substance's purity and are influenced by the strength of its intermolecular forces.

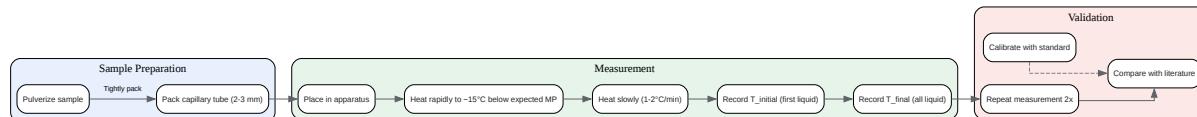
Data Summary

The experimentally determined melting and boiling points for **2-Methoxy-4-methylaniline** and its isomer are summarized below for easy reference.

Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)
2-Methoxy-4-methylaniline	39538-68-6	31-33 ^{[1][2]}	109 @ 11 Torr ^[2]
4-Methoxy-2-methylaniline	102-50-1	13-14 ^{[3][4][5][6][7][8]}	248-249 @ 760 mmHg ^{[3][4][5][6][7]}

Influence of Molecular Structure on Physical Properties

The distinct melting and boiling points of the two isomers can be attributed to their different molecular structures. In **2-Methoxy-4-methylaniline**, the arrangement of the substituents influences the crystal lattice packing and the intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding from the amino group. The position of the functional groups affects the molecule's overall polarity and its ability to form efficient crystal packing, thus influencing its melting point.


Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination

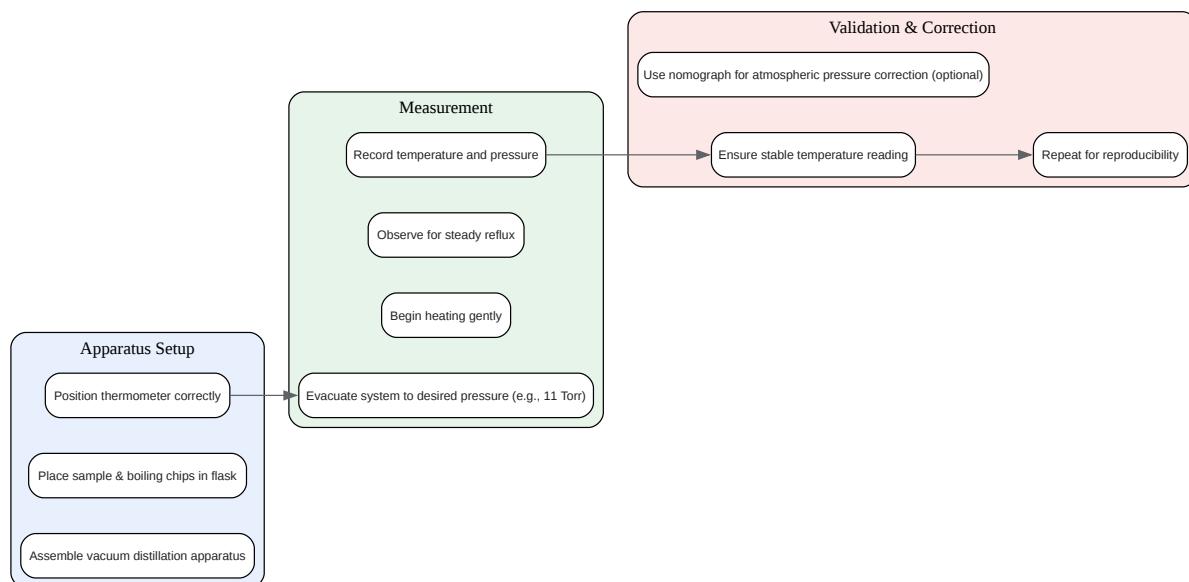
This protocol describes the determination of the melting point range of **2-Methoxy-4-methylaniline** using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Protocol:


- Sample Preparation:
 - Ensure the **2-Methoxy-4-methylaniline** sample is dry and finely powdered.
 - Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

- Measurement:
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15°C below the expected melting point (around 31-33°C).
 - Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- Validation and Reporting:
 - Repeat the measurement at least two more times with fresh samples.
 - The melting point should be reported as a range. A narrow range (e.g., < 2°C) is indicative of high purity.
 - For enhanced accuracy, calibrate the thermometer using a standard compound with a known melting point in a similar range.

Boiling Point Determination

Given that **2-Methoxy-4-methylaniline** has a boiling point of 109°C at a reduced pressure of 11 Torr, a vacuum distillation setup is required for accurate determination.

Experimental Workflow for Boiling Point Determination under Reduced Pressure

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Protocol:

- Apparatus Setup:
 - Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed.

- Place a small sample of **2-Methoxy-4-methylaniline** and a few boiling chips into the distillation flask.
- Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Measurement:
 - Connect the apparatus to a vacuum pump and carefully evacuate the system to the desired pressure (e.g., 11 Torr), monitored by a manometer.
 - Begin heating the distillation flask gently using a heating mantle.
 - Observe the boiling of the liquid and the condensation of the vapor on the thermometer bulb.
 - The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while a steady stream of condensate is collected.
 - Record the stable temperature and the exact pressure.
- Validation and Reporting:
 - A stable and constant temperature reading during distillation indicates a pure compound.
 - The boiling point should be reported along with the pressure at which it was measured (e.g., 109°C / 11 Torr).

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. **2-Methoxy-4-methylaniline** should be handled with care, following established laboratory safety procedures.

- General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[\[4\]](#)[\[6\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
- Hazards: This compound may be harmful if swallowed, and can cause skin and eye irritation. [4][6] It is sensitive to prolonged exposure to air and light.[5][7]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[5][7]

Conclusion

This guide has provided a detailed overview of the melting and boiling points of **2-Methoxy-4-methylaniline**. By understanding the theoretical underpinnings of these physical properties and adhering to rigorous experimental protocols, researchers can ensure the accuracy and reliability of their work. The clear distinction made between **2-Methoxy-4-methylaniline** and its isomer 4-Methoxy-2-methylaniline, along with the emphasis on safety, serves to enhance the integrity and success of scientific endeavors involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 102-50-1 | CAS DataBase [m.chemicalbook.com]
- 6. 4-メトキシ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methyl-4-methoxybenzenamine | 102-50-1 [chemicalbook.com]
- 8. 102-50-1 Cas No. | 4-Methoxy-2-methylaniline | Apollo [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [2-Methoxy-4-methylaniline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582082#2-methoxy-4-methylaniline-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com